(131I)iodanylsilver
CAS No.: 16734-14-8
Cat. No.: VC21317323
Molecular Formula: AgI
Molecular Weight: 238.774 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16734-14-8 |
|---|---|
| Molecular Formula | AgI |
| Molecular Weight | 238.774 g/mol |
| IUPAC Name | (131I)iodanylsilver |
| Standard InChI | InChI=1S/Ag.HI/h;1H/q+1;/p-1/i;1+4 |
| Standard InChI Key | MSFPLIAKTHOCQP-TUDVEANBSA-M |
| Isomeric SMILES | [Ag][131I] |
| SMILES | [Ag]I |
| Canonical SMILES | [Ag]I |
Introduction
Chemical Identity and Structural Information
(131I)Iodanylsilver is a radiopharmaceutical compound that incorporates the radioisotope iodine-131 into a silver iodide structure. The molecular formula is AgI, with the iodine atom being the radioactive isotope I-131 . This distinction is crucial as it defines the compound's radioactive properties and subsequent applications.
Basic Identifiers and Chemical Data
The compound is uniquely identified through several standardized chemical identifiers. These identifiers ensure proper categorization and reference in chemical databases and research literature.
Table 1: Chemical Identifiers and Physical Properties of (131I)Iodanylsilver
| Parameter | Value |
|---|---|
| CAS Registry Number | 16734-14-8 |
| Molecular Formula | AgI |
| Molecular Weight | 238.774 g/mol |
| IUPAC Name | (131I)iodanylsilver |
| Standard InChI | InChI=1S/Ag.HI/h;1H/q+1;/p-1/i;1+4 |
| Standard InChIKey | MSFPLIAKTHOCQP-TUDVEANBSA-M |
| Synonyms | Silver iodide (Ag131I), (131I)iodanylsilver |
| PubChem Compound ID | 177781 |
The compound incorporates the radioisotope I-131, which provides its radioactive properties while maintaining the chemical characteristics typical of silver iodide compounds . The structural representation follows standard chemical notation with special consideration given to the radioisotopic nature of the iodine component.
Radiochemical Properties and Decay Characteristics
Understanding the radiochemical properties of (131I)iodanylsilver is essential for its proper application and handling. These properties derive primarily from its I-131 component, which undergoes specific radioactive decay processes.
Decay Profile and Radiation Emissions
The radioactive component of (131I)iodanylsilver, iodine-131, decays through beta emission followed by gamma radiation and internal conversion . This dual emission profile makes the compound valuable for both therapeutic applications (beta radiation) and diagnostic imaging (gamma radiation).
Table 2: Radiation Emission Characteristics of I-131 in (131I)Iodanylsilver
| Radiation Type | Energy | Abundance |
|---|---|---|
| Beta (average) | 192 keV | 89% |
| Beta (maximum) | 606 keV | 89% |
| Gamma | 364 keV | 82% |
| Gamma | 637 keV | 7% |
| Gamma | 284 keV | 6% |
| Gamma | 723 keV | 2% |
| Gamma | 80 keV | 3% |
| X-rays | 29-34 keV | 4.5% |
The gamma constant for I-131 is approximately 0.22 mR/hr per mCi at 1 meter, which is significant for radiation protection considerations when handling (131I)iodanylsilver .
Half-Life and Decay Kinetics
The radioactive decay of (131I)iodanylsilver follows the half-life parameters of I-131, which has important implications for its storage, handling, and application timing.
Table 3: Half-Life Parameters for I-131 Component
| Parameter | Value |
|---|---|
| Physical Half-Life | 8.05-8.06 days |
| Biological Half-Life (unbound) | 138 days |
| Effective Half-Life (unbound) | 7.6 days |
| Specific Activity | 124,068 curies/gram |
The relatively short physical half-life of 8.05 days means that (131I)iodanylsilver loses approximately half of its radioactivity each week, necessitating careful timing in medical applications and consideration of decay during transportation and storage .
Production Methods and Synthesis
The production of (131I)iodanylsilver involves specialized nuclear processes to generate the I-131 radioisotope, followed by chemical synthesis to incorporate it into the silver iodide structure.
Radioisotope Production
The I-131 component of (131I)iodanylsilver is produced primarily through nuclear reactor processes, with two main production pathways.
Table 4: I-131 Production Methods
| Method | Nuclear Reaction | Facility Type |
|---|---|---|
| Neutron Activation | 131Te(n, γ) → 131I | Nuclear Reactor |
| Nuclear Fission | 235U fission | Nuclear Reactor |
The fission method, utilizing uranium-235, produces I-131 as one of several fission products. After a 24-hour decay period (allowing short-lived products to decay), the mixture is treated with sodium hydroxide, filtered to remove uranium and other fission products, then acidified with nitric acid. The I-131 is then distilled and collected in a trap .
In the neutron activation method, either TeO₂ or metallic tellurium targets are irradiated. After approximately three days, when most of the tellurium-131 has decayed to I-131, the radioactive iodine is distilled and collected .
Synthesis and Purification
The synthesis of (131I)iodanylsilver involves the combination of purified I-131 (typically in the form of sodium iodide) with silver salts under controlled conditions. The commercial product is typically available in high radiochemical purity, with special reducing agents sometimes added to maintain the iodide form .
The specific synthesis methods must account for the volatility of I-131, particularly in acidic conditions. Purification processes must meet stringent radiopharmaceutical standards, as (131I)iodanylsilver may be intended for medical applications that require high purity .
Applications in Medicine and Research
(131I)Iodanylsilver and other I-131 compounds have established applications in both diagnostic and therapeutic medical contexts, leveraging the specific radiation characteristics of the I-131 radioisotope.
Diagnostic Applications
The gamma radiation emitted by I-131 in (131I)iodanylsilver makes it suitable for Single Photon Emission Computed Tomography (SPECT) imaging . The 364 keV primary gamma emission provides sufficient energy for effective imaging while maintaining reasonably good spatial resolution.
In diagnostic contexts, (131I)iodanylsilver and other I-131 compounds are particularly valuable for thyroid imaging, as the thyroid gland naturally concentrates iodine. This affinity allows for effective visualization of thyroid structure and function, including the identification of thyroid cancers and metastases .
Therapeutic Applications
The beta radiation emitted during I-131 decay provides (131I)iodanylsilver with therapeutic potential. The primary application is in the treatment of thyroid disorders, particularly thyroid cancer .
In thyroid cancer therapy, (131I)iodanylsilver and similar I-131 compounds exploit the natural tendency of thyroid tissue to concentrate iodine. The beta particles emitted during decay deliver localized radiation dose to cancerous thyroid tissue, providing a targeted therapeutic effect while minimizing damage to surrounding tissues .
An important consideration in therapeutic applications is the potential for "self-stunning" – a phenomenon where diagnostic doses of I-131 may reduce the uptake of subsequent therapeutic doses. Research indicates that this effect can reduce the uptake of therapeutic radioiodine to approximately 32.8% (range 6%-93%) of the diagnostic uptake .
| Parameter | Value/Recommendation |
|---|---|
| Gamma Constant | 0.22 mR/hr per mCi at 1 meter |
| Shielding | Lead shielding based on half-value layer calculations |
| Monitoring | Personal dosimetry recommended |
| Handling | Remote handling tools when practical |
Volatility and Contamination Control
A critical safety consideration with (131I)iodanylsilver is the potential volatility of the I-131 component. Under certain conditions, particularly in acidic solutions, radioiodine can volatilize and present an inhalation hazard .
Several factors affect the volatility of radioiodine in (131I)iodanylsilver:
-
Acidic solutions enhance the oxidation of iodide to elemental iodine, increasing volatility
-
Freezing can enhance radioiodine volatility
-
Radiolytic decomposition can release free iodine from labeled compounds
-
Lower concentrations minimize radiolytic decomposition
Proper storage recommendations include maintaining room temperature (avoiding freezing) and keeping solutions at dilute concentrations to minimize decomposition . Work involving (131I)iodanylsilver should be conducted in appropriate containment systems with adequate ventilation to prevent inhalation of volatile components.
Internal Contamination Risks
Internal contamination with I-131 from (131I)iodanylsilver presents a particular concern due to the thyroid's natural tendency to concentrate iodine. If inhaled or ingested, radioiodine can concentrate in the thyroid gland, potentially delivering a significant radiation dose to this organ .
The regulatory limits for personal intakes and environmental releases of I-131 are quite restricted due to its relatively high radiotoxicity compared to other common radionuclides used in research settings .
Research Findings and Current Applications
While specific research focusing exclusively on (131I)iodanylsilver is limited in the available literature, the compound represents an important formulation of I-131 with research and clinical relevance.
Clinical Studies and Therapeutic Efficacy
Research into I-131 compounds, including formulations like (131I)iodanylsilver, has demonstrated their effectiveness in treating thyroid disorders. A significant finding related to therapeutic applications concerns the "self-stunning" effect observed when diagnostic doses of I-131 precede therapeutic administrations.
Studies have shown that when a diagnostic dose of I-131 (120 MBq) was administered before therapeutic doses (4,000 MBq), the uptake of the therapeutic dose was significantly reduced to a median value of 32.8% of the diagnostic uptake. This effect appeared to increase in severity with longer time intervals between diagnostic and therapeutic administrations, up to approximately 25 days, after which some recovery of uptake capability was observed .
Similar stunning effects were observed when using I-123 as the diagnostic agent, though to a lesser extent (median value of 58.8% of the diagnostic uptake). These findings have important implications for the scheduling and dosing strategies in thyroid cancer treatment protocols using radioiodine compounds like (131I)iodanylsilver .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume